molecular formula C26H39ClO3 B12749258 Clostebol capronate CAS No. 32361-10-7

Clostebol capronate

Cat. No.: B12749258
CAS No.: 32361-10-7
M. Wt: 435.0 g/mol
InChI Key: IADJORLUSZAXTG-ZSGDZNMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Clostebol capronate is synthesized through the esterification of clostebol with caproic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Clostebol capronate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Clostebol and caproic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary alcohols.

Scientific Research Applications

Clostebol capronate has several scientific research applications, including:

Mechanism of Action

Clostebol capronate exerts its effects by binding to androgen receptors in the body. Once administered, the compound is hydrolyzed to release clostebol, which then interacts with androgen receptors in muscle tissue. This interaction promotes protein synthesis and muscle growth. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression associated with muscle development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clostebol capronate is unique due to its specific esterification with caproic acid, which influences its pharmacokinetic properties, such as its duration of action and metabolic stability. Compared to other esters like clostebol acetate or propionate, this compound has a longer half-life, making it suitable for applications requiring sustained anabolic effects .

Properties

CAS No.

32361-10-7

Molecular Formula

C26H39ClO3

Molecular Weight

435.0 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C26H39ClO3/c1-4-5-6-7-8-23(29)30-22-12-11-18-17-9-10-20-24(27)21(28)14-16-25(20,2)19(17)13-15-26(18,22)3/h17-19,22H,4-16H2,1-3H3/t17-,18-,19-,22-,25+,26-/m0/s1

InChI Key

IADJORLUSZAXTG-ZSGDZNMQSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Origin of Product

United States

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